molecular formula C16H20ClN3O2 B6625411 N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B6625411
M. Wt: 321.80 g/mol
InChI Key: FJDYCJZTAGJTPI-UHFFFAOYSA-N
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Description

N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzamide core substituted with a tert-butyl group, a chlorine atom, and a methyl group, along with a 1,3,4-oxadiazole ring. Such structural diversity makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Properties

IUPAC Name

N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-10-12(7-6-8-13(10)17)15(21)20(16(3,4)5)9-14-19-18-11(2)22-14/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDYCJZTAGJTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N(CC2=NN=C(O2)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the acylation of 3-chloro-2-methylbenzoic acid with tert-butylamine, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Introduction of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring is synthesized separately through the cyclization of a hydrazide intermediate. This intermediate is prepared by reacting an appropriate carboxylic acid with hydrazine hydrate, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3).

  • Final Coupling: : The oxadiazole ring is then coupled to the benzamide core via a nucleophilic substitution reaction, often facilitated by a base such as triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups such as methoxy or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties

Industry

Industrially, this compound can be used in the development of specialty chemicals, including agrochemicals and polymers. Its structural features may impart unique properties to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-3-chloro-2-methylbenzamide: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    N-tert-butyl-3-chloro-2-methyl-N-(methyl)benzamide: Similar structure but without the oxadiazole ring, leading to different pharmacological properties.

    3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide: Lacks the tert-butyl group, which may affect its stability and reactivity.

Uniqueness

N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide stands out due to the presence of both the tert-butyl group and the oxadiazole ring. This combination enhances its chemical versatility and potential biological activity, making it a unique and valuable compound for various applications.

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